Balfourodine

CAS No.:

Cat. No.: VC1676015

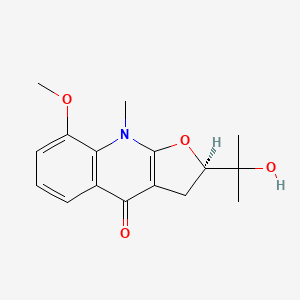

Molecular Formula: C16H19NO4

Molecular Weight: 289.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H19NO4 |

|---|---|

| Molecular Weight | 289.33 g/mol |

| IUPAC Name | (2R)-2-(2-hydroxypropan-2-yl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4-one |

| Standard InChI | InChI=1S/C16H19NO4/c1-16(2,19)12-8-10-14(18)9-6-5-7-11(20-4)13(9)17(3)15(10)21-12/h5-7,12,19H,8H2,1-4H3/t12-/m1/s1 |

| Standard InChI Key | VPNKCPHNFBSHAP-GFCCVEGCSA-N |

| Isomeric SMILES | CC(C)([C@H]1CC2=C(O1)N(C3=C(C2=O)C=CC=C3OC)C)O |

| SMILES | CC(C)(C1CC2=C(O1)N(C3=C(C2=O)C=CC=C3OC)C)O |

| Canonical SMILES | CC(C)(C1CC2=C(O1)N(C3=C(C2=O)C=CC=C3OC)C)O |

Introduction

Chemical Structure and Properties

Structural Characteristics

Balfourodine features a quinoline core structure, which is a heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyridine ring. This fundamental quinoline scaffold is augmented with additional structural elements that contribute to its unique chemical properties and biological activities. The compound notably incorporates a dihydropyran ring into its structure, which contributes significantly to its three-dimensional conformation and subsequent biological interactions.

The stereochemical configuration of Balfourodine plays a crucial role in its functionality. Like many bioactive natural compounds, the specific spatial arrangement of atoms and functional groups directly influences its ability to interact with biological targets. This stereochemistry is particularly important when considering the compound's potential as a therapeutic agent, as receptor binding and enzyme inhibition often depend on precise molecular recognition.

| Property | Predicted Characteristic |

|---|---|

| Solubility | Limited water solubility; better solubility in organic solvents |

| Acid-Base Behavior | Weak base due to nitrogen in quinoline structure |

| Stability | Potentially sensitive to oxidation; relatively stable in crystalline form |

| Physical State | Likely crystalline solid at room temperature |

Synthesis Methods

General Synthetic Approaches

The synthesis of quinoline alkaloids including compounds structurally similar to Balfourodine typically involves multiple reaction steps requiring precise control of conditions to achieve the desired stereochemistry. Common synthetic approaches to such compounds often utilize natural precursors as starting materials, which are then modified through various chemical transformations.

Specific Synthesis Protocols

One approach that has been employed for synthesizing related compounds involves asymmetric epoxidation and nucleophilic substitution reactions. These methods allow for the stereoselective construction of the compound's complex framework. Methylation reactions using alkylating agents have also been documented as important steps in the synthesis of similar quinoline alkaloids.

Biological Activity and Therapeutic Applications

| Application Area | Potential Mechanism | Research Status |

|---|---|---|

| Antitubercular | Inhibition of bacterial enzymes or cell wall synthesis | Preliminary evidence |

| Anti-inflammatory | Modulation of inflammatory mediators | Hypothesized based on structural analogs |

| Anticancer | Potential interaction with cellular proliferation pathways | Requires further investigation |

Research Status and Future Directions

Current Research Limitations

Research specifically focused on Balfourodine remains somewhat limited, with few comprehensive studies documenting its full pharmacological profile. This presents both a challenge and an opportunity for researchers interested in exploring novel bioactive compounds. The current gaps in knowledge include:

-

Detailed mechanism of action studies

-

Comprehensive pharmacokinetic and pharmacodynamic profiles

-

Toxicity assessments and safety profiles

-

Structure-activity relationship studies comparing Balfourodine with structural analogs

Future Research Opportunities

Given the preliminary evidence of Balfourodine's potential biological activities, several promising research directions warrant exploration:

-

Development of more efficient and scalable synthesis methods

-

Detailed investigation of antimicrobial properties and mechanism of action

-

Exploration of potential applications in tuberculosis treatment

-

Structure modification studies to enhance activity and reduce potential toxicity

-

Evaluation of synergistic effects with established antimicrobial agents

Analytical Approaches

Future research would benefit from advanced analytical techniques to better characterize Balfourodine. Methods such as X-ray crystallography could provide precise structural information, while nuclear magnetic resonance (NMR) spectroscopy would offer insights into molecular dynamics and interactions. Mass spectrometry techniques could help establish high-resolution molecular characteristics and assist in metabolite identification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume